4-(diethylsulfamoyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-3-21(4-2)27(23,24)16-8-5-14(6-9-16)19(22)20-15-7-10-17-18(13-15)26-12-11-25-17/h5-6,8-9,15,17-18H,3-4,7,10-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUUFMJZZIODET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(diethylsulfamoyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide , also known by its chemical identifier CID 9415999, is a member of the benzenesulfonamide class and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.
Chemical Identification
- IUPAC Name : this compound
- Molecular Formula : C19H22N2O5S
- CAS Number : Not available
- SMILES : COC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C1=CC=C2OCCOC2=C1
Structural Features
The compound features a sulfonamide group attached to a benzamide structure, with an octahydro-benzodioxin moiety. This unique combination suggests potential interactions with various biological targets.
Research indicates that compounds similar to This compound may exhibit several biological activities:
-
Anticancer Activity :
- Compounds in this class have been shown to inhibit the Sonic Hedgehog (SHH) signaling pathway, which is implicated in various cancers, including basal cell carcinoma and medulloblastoma. Inhibitors of this pathway can potentially halt tumor growth by disrupting cellular signaling crucial for cancer cell proliferation .
-
Insecticidal and Fungicidal Properties :
- Preliminary bioassays have demonstrated that related benzamide derivatives exhibit significant larvicidal activity against mosquito larvae and fungicidal activity against various fungal strains. For instance, certain derivatives showed up to 100% larvicidal activity at concentrations as low as 10 mg/L .
- Toxicological Profile :
Summary of Biological Activities
Case Study: Anticancer Efficacy
A study focused on the development of piperazine derivatives revealed that compounds structurally related to This compound showed promising results in inhibiting cancer cell lines through SHH pathway antagonism. These findings suggest that modifications in the sulfonamide group could enhance the selectivity and potency against specific cancer types .
Research Findings on Insecticidal Activity
A series of benzamides were synthesized and tested for their insecticidal properties against mosquito larvae. The compound demonstrated significant larvicidal effects, indicating its potential as an environmentally friendly pesticide alternative. The structure-activity relationship (SAR) studies highlighted that modifications at the sulfonamide position could lead to increased efficacy .
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
One of the primary applications of 4-(diethylsulfamoyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is in the development of anticancer therapies. Studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis.
Case Study:
In a study investigating novel sulfonamide derivatives, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines when tested in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
1.2 Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. The presence of the benzamide and sulfonamide functional groups enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.
Case Study:
Research involving a series of benzamide derivatives revealed that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism involves disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Diethylsulfamoyl Group | Enhances solubility and bioavailability |
| Octahydro-1,4-benzodioxin Core | Provides structural rigidity and facilitates enzyme interactions |
| Benzamide Moiety | Contributes to binding affinity with target enzymes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxin Moieties
Several benzodioxin-containing benzamide derivatives have been synthesized and studied. Key differences lie in the saturation of the benzodioxin ring and substituent patterns:
*Estimated based on formula; †Approximate value inferred from substituents; ‡Calculated from CAS data.
Key Observations:
- Benzodioxin Saturation : The target compound’s fully saturated octahydro-1,4-benzodioxin system likely increases lipophilicity and metabolic stability compared to dihydro analogs (e.g., D4476, NDD-713), which may influence blood-brain barrier penetration .
Activity Profiles
- D4476 : A well-characterized inhibitor of Treg cell differentiation, suggesting benzodioxin-containing benzamides may modulate immune pathways. The target compound’s distinct substituents could shift activity toward Th2 cells or other targets .
- NDD-713/NDD-825: These β1-adrenoceptor antagonists highlight the versatility of benzodioxin-benzamide scaffolds in cardiovascular applications.
Q & A
Q. Characterization Methods :
Q. Table 1: Key Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | DCM | Pyridine | 0–5°C | 70–85 |
| Amide Coupling | DMF | EDC/HOBt | RT | 60–75 |
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Structural validation combines:
- Spectral Analysis :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtained) .
Advanced: What reaction mechanisms govern the stability of the sulfonamide group under varying pH conditions?
Methodological Answer:
The sulfonamide group undergoes hydrolysis in acidic/basic media:
- Acidic Conditions : Protonation of the sulfonamide nitrogen, leading to S-N bond cleavage. Monitor via -NMR by tracking disappearance of δ 8.3 ppm (amide proton) .
- Basic Conditions : Hydroxide attack at the sulfur atom, forming sulfonic acid. Use kinetic studies (UV-Vis at 260 nm) to determine rate constants .
- Mitigation Strategies : Stabilize with non-polar solvents (e.g., DCM) and avoid prolonged exposure to extremes of pH .
Advanced: How can researchers investigate its interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Enzyme Inhibition Assays :
- Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC values in vitro .
- Perform dose-response curves with triplicate replicates to ensure statistical validity .
- Molecular Docking :
- Generate 3D protein models (PDB files) and simulate ligand binding using AutoDock Vina. Focus on sulfonamide-arginine interactions .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) in real-time .
Advanced: What methodologies assess its environmental fate and ecotoxicological impact?
Methodological Answer:
Adopt tiered testing per OECD guidelines:
Abiotic Degradation :
- Hydrolysis: Incubate in buffer solutions (pH 4–9) at 25°C; analyze degradation products via LC-MS .
- Photolysis: Expose to UV light (λ = 254 nm) and track half-life using HPLC .
Biotic Degradation :
- Soil microcosm studies with -labeled compound to monitor mineralization (CO evolution) .
Ecotoxicology :
- Acute toxicity in Daphnia magna (48h EC) and algal growth inhibition (72h) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Compound Purity : Validate purity (>95%) via HPLC and LC-MS before bioassays .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets; report p-values and effect sizes .
Advanced: What strategies optimize structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Analog Synthesis : Modify the benzodioxin ring (e.g., introduce halogens) or sulfonamide substituents (e.g., cyclopropyl) .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (sulfonamide O) and hydrophobic regions .
- ADMET Prediction : Compute logP (AlogPS) and CYP450 inhibition (SwissADME) to prioritize candidates .
Basic: What purification techniques are optimal for this compound?
Methodological Answer:
- Liquid-Liquid Extraction : Separate from polar impurities using ethyl acetate and brine .
- Chromatography :
Advanced: How to evaluate its stability under physiological conditions?
Methodological Answer:
- Simulated Biological Fluids :
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor appearance (color change) and potency .
Advanced: Which computational tools predict its pharmacokinetic behavior?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
